

Technical Support Center: Casein Kinase 1 α Inhibitor A86

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Compound of Interest

Compound Name: Casein Kinase inhibitor A86

Cat. No.: B1576201

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This technical support guide is intended for researchers, scientists, and drug development professionals using the Casein Kinase 1 α (CK1 α) inhibitor A86. It provides troubleshooting advice and answers to frequently asked questions regarding its use, with a focus on its known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of inhibitor A86?

A1: The primary target of A86 is Casein Kinase 1 α (CK1 α), a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway.^{[1][2][3]} A86 is a potent, orally active inhibitor of CK1 α with a binding affinity (K_d) of 9.8 nM.^[1]

Q2: Does A86 have known off-target effects?

A2: Yes, A86 is known to have significant off-target inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3][4]} These kinases are crucial components of the transcriptional machinery.^{[4][5]} Notably, it has been reported to have minimal to no activity against CDK8, CDK13, CDK11a, CDK11b, and CDK19.^{[1][4]}

Q3: What are the downstream consequences of inhibiting the off-targets CDK7 and CDK9?

A3: CDK7 is a component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK), while CDK9 is the kinase subunit of the positive transcription elongation factor b

(P-TEFb).[4][5][6] Inhibition of these kinases can lead to a general shutdown of transcription, affecting the expression of short-lived mRNAs and proteins, such as the oncogenes MYC and MCL1.[4][5][7] This can induce apoptosis and cell cycle arrest, which may confound results aimed at studying CK1 α -specific functions.[4][5][6]

Q4: In what experimental systems has A86 been used?

A4: A86 and similar dual CK1 α /CDK7/9 inhibitors have been shown to be highly effective at inducing apoptosis in acute myeloid leukemia (AML) cells, both in vitro and in preclinical mouse models.[4][8] This effect is linked to its ability to stabilize p53 and reduce the expression of MYC and MDM2.[2][4]

Troubleshooting Guide

Problem: My experimental results are more potent than expected (e.g., higher levels of apoptosis, widespread changes in gene expression).

- Possible Cause: This is likely due to the off-target inhibition of CDK7 and CDK9 by A86.[4] These transcriptional kinases regulate the expression of many genes, including key survival proteins like MYC and MCL1.[2][5][7] Inhibition of these targets can lead to a potent pro-apoptotic response that may overshadow the specific effects of CK1 α inhibition.
- Solution:
 - Validate Off-Target Effects: Perform a Western blot to check the phosphorylation status of the RNA Polymerase II C-terminal domain (Pol II CTD) at Serine 2 (a CDK9 target) and Serine 5/7 (a CDK7 target).[5][9] A decrease in phosphorylation at these sites will confirm CDK7/9 inhibition.
 - Analyze Downstream Markers: Check the protein and mRNA levels of known CDK7/9 targets like MYC and MCL1.[2][4] A rapid decrease in their expression is a strong indicator of off-target activity.
 - Use a More Selective Inhibitor: If your goal is to study CK1 α specifically, consider using a more selective inhibitor as a control experiment to delineate the CK1 α -specific effects.

- Dose-Response Analysis: Perform a careful dose-response experiment. It is possible that at lower concentrations, A86 may exhibit more selectivity for CK1 α .

Problem: I am seeing changes in Wnt signaling, but also a strong cell cycle arrest phenotype.

- Possible Cause: While CK1 α is a key regulator of the Wnt/ β -catenin pathway, CDK7 is a CDK-activating kinase (CAK) that is essential for cell cycle progression.[6][10] Inhibition of CDK7 prevents the activation of cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), leading to cell cycle arrest, typically at the G1 phase.[6][11] This can complicate the interpretation of results related to Wnt signaling, which also influences proliferation.
- Solution:
 - Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your cells treated with A86. A significant accumulation of cells in the G1 or G2/M phase would point towards CDK7 inhibition.[9]
 - Examine CDK Activation: If possible, assess the phosphorylation status of the T-loop of cell cycle CDKs like CDK1 (Thr161) or CDK2 (Thr160) via Western blot.[6] A decrease in phosphorylation would confirm the inhibition of CAK activity.
 - Compare with Other Inhibitors: Compare the phenotype to that induced by a selective CDK7 inhibitor (if available) and a selective CK1 α inhibitor to distinguish the respective contributions to the observed phenotype.

Problem: I am not seeing the expected phenotype based on CK1 α inhibition alone.

- Possible Cause: The powerful off-target effects of A86 on transcription (via CDK7/9) might be masking or overriding the more subtle phenotypes associated with CK1 α inhibition.[4] For example, a general shutdown of transcription can lead to cellular responses that are independent of the Wnt pathway.
- Solution:
 - Conduct a Kinome Screen: If resources permit, perform a broad kinase selectivity profile (e.g., KINOMEscan) to identify all potential targets of A86 in your system at the concentration you are using. This provides a comprehensive view of its activity.

- Use Genetic Approaches: As a complementary approach, use siRNA or shRNA to specifically knock down CK1 α . This will allow you to observe the phenotype of CK1 α loss without the confounding off-target effects of a small molecule inhibitor.[\[12\]](#)
- Rescue Experiments: Attempt a rescue experiment by overexpressing a drug-resistant mutant of CK1 α to see if it can reverse the observed phenotype. This can help confirm which effects are truly on-target.

Data Presentation

Table 1: Known Inhibitory Profile of A86

Target	Target Class	Potency	Notes
CK1 α	Serine/Threonine Kinase	Kd = 9.8 nM	Primary Target. [1]
CDK7	Serine/Threonine Kinase	High Inhibition	Off-Target. Component of TFIIF, a CDK-activating kinase. [4]
CDK9	Serine/Threonine Kinase	High Inhibition	Off-Target. Component of P-TEFb, regulates transcriptional elongation. [4]

Note: Specific IC50 or Kd values for CDK7 and CDK9 are not consistently reported in the public domain, but studies confirm potent inhibition.[\[4\]](#)

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target and Off-Target Activity

This protocol allows for the simultaneous assessment of CK1 α , CDK7, and CDK9 inhibition by analyzing their downstream substrates.

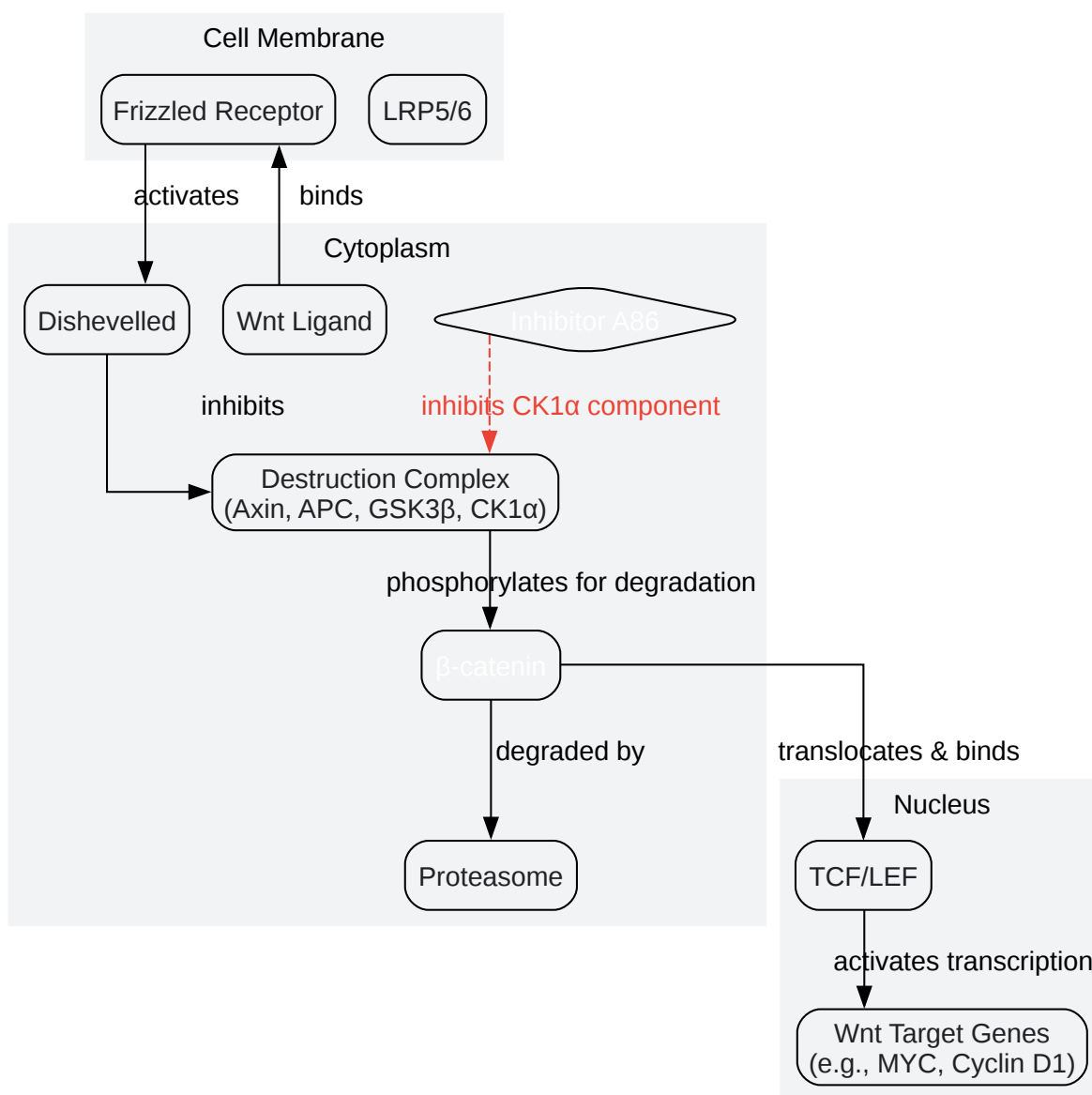
- **Cell Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of A86 (e.g., 10 nM - 2 μ M) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against:
 - p- β -catenin (Ser45): To assess CK1 α activity (inhibition of CK1 α leads to decreased phosphorylation).[10]
 - p-RNA Polymerase II CTD (Ser2): To assess CDK9 activity.[5]
 - p-RNA Polymerase II CTD (Ser5): To assess CDK7 activity.[11]
 - Total β -catenin, Total RNA Polymerase II, and a loading control (e.g., GAPDH, β -actin): For normalization.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of these substrates indicates target engagement by A86.

Protocol 2: Kinase Selectivity Profiling (General Methodology)

To obtain a comprehensive understanding of A86's off-target effects, a broad kinase profiling assay is recommended. Services like Eurofins' KINOMEscan® offer a high-throughput method for this.[\[13\]](#)

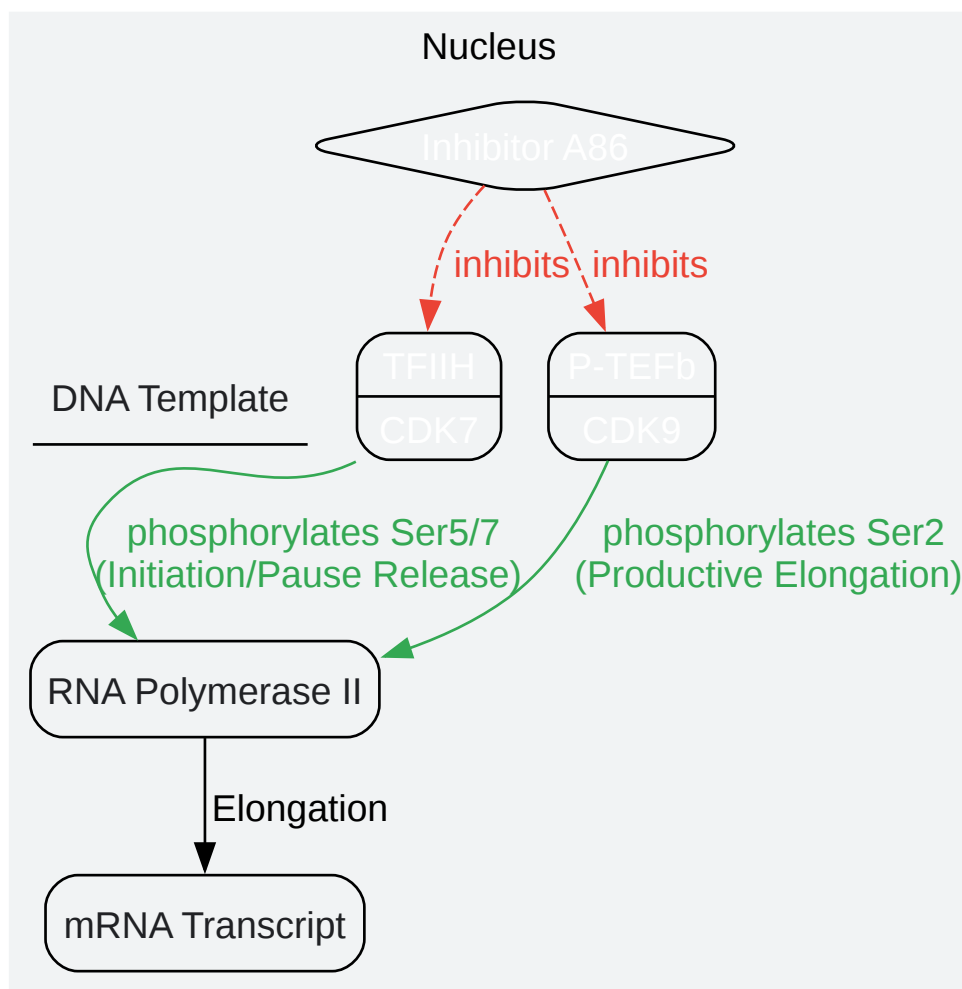
- **Compound Submission:** The inhibitor (A86) is submitted to the service provider at a specified concentration (typically 1-10 μ M for an initial screen).
- **Assay Principle (Competition Binding):** The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.[\[13\]](#) The amount of kinase bound to the solid support is quantified.
- **Data Generation:** The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.
- **Hit Identification:** "Hits" are identified as kinases for which binding is significantly displaced by the test compound (e.g., %Ctrl < 10 or < 35, depending on the threshold).
- **Dose-Response Confirmation (Kd Determination):** For identified hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.[\[13\]](#) This involves running the assay with an 11-point dilution series of the compound.
- **Data Visualization:** The selectivity profile is often visualized using a TREEspot® diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[\[13\]](#)

Visualizations



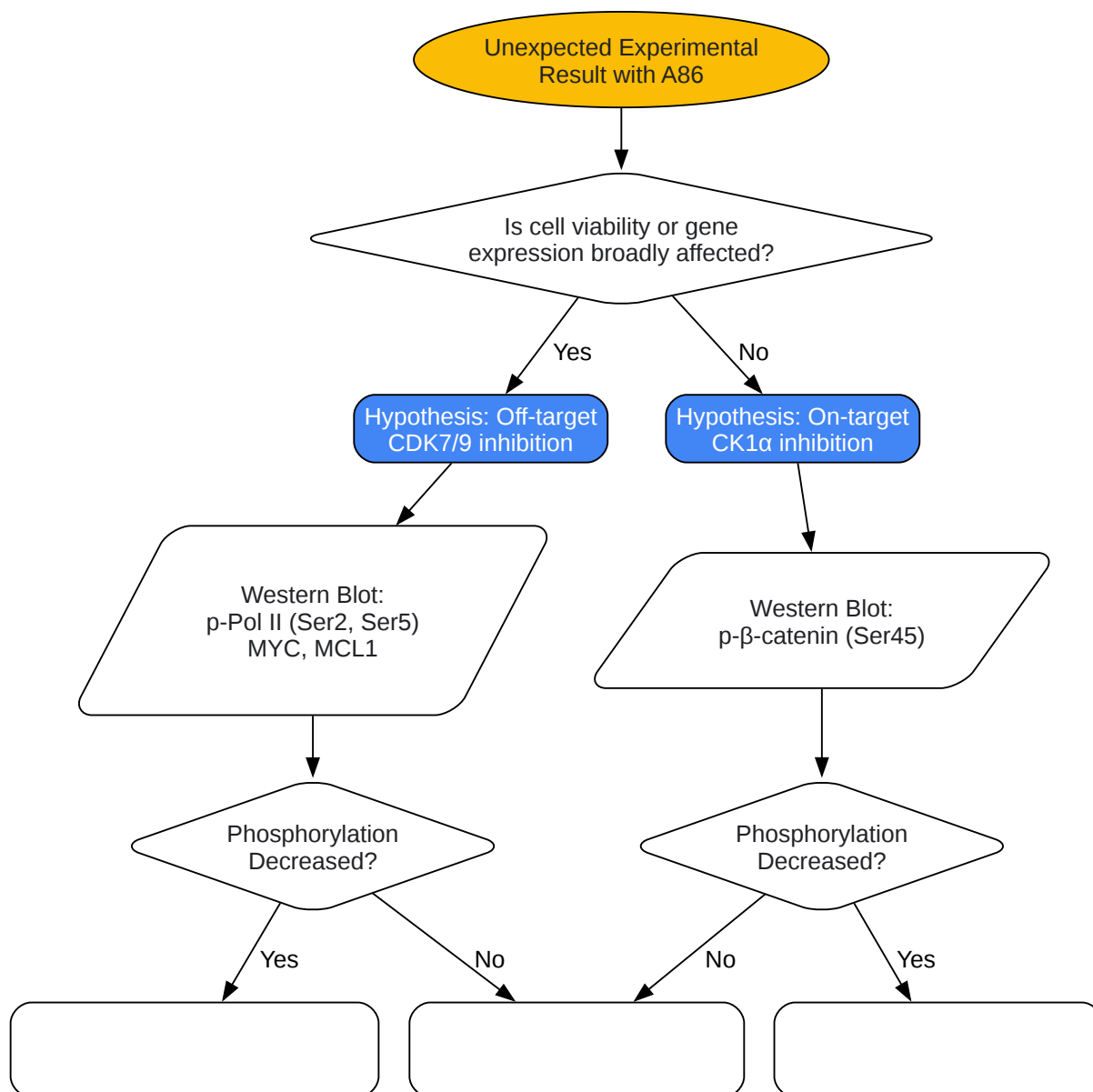
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Caption: Intended Target Pathway: A86 inhibits CK1 α , a key component of the β -catenin destruction complex.



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Caption: Off-Target Effects: A86 inhibits the transcriptional kinases CDK7 and CDK9, blocking RNA Pol II function.



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Caption: Workflow for troubleshooting unexpected results and identifying the source of inhibitor A86's effects.

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